Decahydro-1,4-naphthalenediol

Description

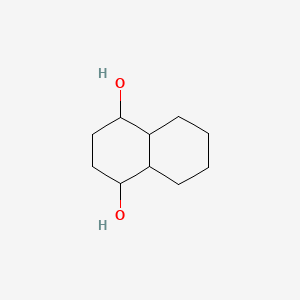

Decahydro-1,4-naphthalenediol is a bicyclic, fully saturated diol derived from naphthalene. Its structure consists of two fused cyclohexane rings with hydroxyl groups at the 1 and 4 positions. This hydrogenation eliminates aromaticity, significantly altering its physical and chemical properties compared to its aromatic counterpart, 1,4-naphthalenediol. The compound’s saturated structure enhances stability against oxidation and reduces reactivity in electrophilic substitution reactions, making it advantageous in applications requiring robust molecular frameworks, such as polymer precursors or pharmaceutical intermediates .

Properties

CAS No. |

1127-54-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2 |

InChI Key |

FHJSOCHUPDXCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(CCC2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-naphthoquinone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4-naphthalenediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: 1,4-naphthoquinone derivatives.

Reduction: Tetrahydro-1,4-naphthalenediol.

Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

Decahydro-1,4-naphthalenediol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Decahydro-1,4-naphthalenediol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

Research Findings

- Synthetic Accessibility : this compound requires catalytic hydrogenation of 1,4-naphthalenediol under high pressure, whereas Menadiol derivatives involve phosphorylation and salt formation .

- Biological Activity : Unlike Menadiol’s anticoagulant effects, this compound lacks reported bioactivity, likely due to its saturated structure limiting π-π interactions critical for target binding.

- Thermal Stability : this compound’s saturated structure grants superior thermal stability (TGA decomposition >250°C) compared to aromatic analogues like 1,4-naphthalenediol (decomposition ~200°C).

Critical Analysis of Research Trends

Recent studies focus on modifying naphthalenediol scaffolds for targeted applications:

- Pharmaceuticals : Menadiol’s success highlights the importance of functionalization (e.g., phosphorylation) for bioavailability .

- Materials Science : this compound’s rigidity is being explored in epoxy resins and polyurethane foams.

- Limitations: The compound’s low water solubility may hinder biomedical use, prompting research into prodrug formulations or nano-encapsulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.